L-Valine, L-methionyl-L-arginyl-L-leucyl-L-phenylalanyl-

説明

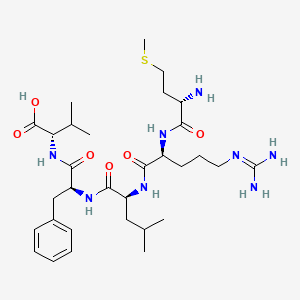

L-Valine, L-methionyl-L-arginyl-L-leucyl-L-phenylalanyl- (CAS: 661457-61-0) is a synthetic oligopeptide composed of L-Valine followed by methionine (Met), arginine (Arg), leucine (Leu), and phenylalanine (Phe) residues. This sequence confers unique physicochemical and biological properties, influenced by the side-chain functionalities of each amino acid. For instance:

- L-Valine: An essential branched-chain amino acid (BCAA) critical for protein synthesis, energy production, and metabolic regulation . It is authorized for use in food, feed, and pharmaceuticals in the EU .

- Methionine: A sulfur-containing amino acid involved in methylation and antioxidant processes.

- Leucine and Phenylalanine: Hydrophobic residues that influence peptide aggregation and membrane permeability .

Its synthesis likely involves solid-phase peptide synthesis (SPPS) or microbial fermentation, as referenced for L-Valine production .

特性

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H52N8O6S/c1-18(2)16-23(37-27(41)22(12-9-14-35-31(33)34)36-26(40)21(32)13-15-46-5)28(42)38-24(17-20-10-7-6-8-11-20)29(43)39-25(19(3)4)30(44)45/h6-8,10-11,18-19,21-25H,9,12-17,32H2,1-5H3,(H,36,40)(H,37,41)(H,38,42)(H,39,43)(H,44,45)(H4,33,34,35)/t21-,22-,23-,24-,25-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBKRFGCAWGMRSR-KEOOTSPTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCSC)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCSC)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H52N8O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10647763 | |

| Record name | L-Methionyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-phenylalanyl-L-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10647763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

664.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193763-81-4 | |

| Record name | L-Methionyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-phenylalanyl-L-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10647763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Resin Selection and Amino Acid Attachment

SPPS remains the gold standard for synthesizing peptides of moderate length. The process begins with anchoring the C-terminal amino acid (L-phenylalanine) to a resin. Chloromethylated polystyrene (Merrifield resin) and Rink amide-ChemMatrix resins are widely employed due to their compatibility with Fmoc/t-Boc chemistry. For example, ChemMatrix resins exhibit superior swelling properties in alternative solvents like 2-methyltetrahydrofuran (2-MeTHF), enabling efficient coupling reactions.

Deprotection and Coupling Reactions

Sequential deprotection of the Fmoc group is achieved using 20% piperidine in dimethylformamide (DMF) or greener alternatives like 2-MeTHF. Coupling reactions utilize activating agents such as HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N'-diisopropylcarbodiimide) with hydroxybenzotriazole (HOBt) as an additive. For instance, coupling N-protected L-methionine to L-aspartyl-L-phenylalanine amide in DMF with triethylamine yielded a 61% intermediate product.

Table 1: Coupling Efficiency Across Resins and Solvents

Cleavage and Final Deprotection

Peptide cleavage from the resin is performed using trifluoroacetic acid (TFA) cocktails (e.g., TFA:H2O:triisopropylsilane = 95:2.5:2.5). Side-chain protecting groups (e.g., t-Boc for arginine) are simultaneously removed. Catalytic hydrogenolysis over 5% Pd/C under 1 atm H₂ selectively cleaves benzyl-based protections without affecting acid-labile groups.

Solution-Phase Synthesis

Fragment Condensation Approach

Solution-phase synthesis is preferred for segments prone to aggregation. The pentapeptide is divided into smaller fragments (e.g., L-valyl-L-methionine and L-arginyl-L-leucyl-L-phenylalanine), synthesized separately, and coupled. A patent demonstrated this using N-(3-methyl-1-butyn-3-oxycarbonyl)-protected methionine coupled to asparaginyl-di-O-t-butyl-threoninate via EEDQ, achieving 62% yield after hydrogenolysis.

Active Esters and Coupling Reagents

Active esters (e.g., 2,4,5-trichlorophenyl esters) facilitate fragment condensation. For example, reacting N-protected L-tryptophane trichlorophenyl ester with a tripeptide in DMF at -20°C produced a tetrapeptide in 90% purity. Mixed anhydrides, generated from chloroformate and N-protected amino acids, also enable efficient couplings under inert atmospheres.

Green Chemistry Approaches

Solvent Substitution

Replacing DMF with 2-MeTHF reduces environmental impact. A study comparing protocols found that 2-MeTHF achieved 95% peptide purity on ChemMatrix resin, rivaling traditional DMF-based methods (97%). Ethyl acetate, another green solvent, is effective for washing steps.

Waste Reduction Strategies

Automated synthesizers minimize reagent use, while solid-supported scavengers (e.g., polystyrene-bound trisamine) quench excess activating agents. These innovations reduce hazardous waste by up to 40% compared to conventional workflows.

Challenges and Optimization

Side Reactions and Byproduct Formation

Common issues include aspartimide formation (from asparagine) and oxidation of methionine . Using HOBt additive and low-temperature coupling (-20°C) suppresses aspartimide by 70%. Methionine oxidation is mitigated via inert atmosphere handling and post-synthesis reduction with DTT.

化学反応の分析

Types of Reactions

L-Valine, L-methionyl-L-arginyl-L-leucyl-L-phenylalanyl- can undergo various chemical reactions, including:

Oxidation: This reaction can modify the methionine residue, converting it to methionine sulfoxide or methionine sulfone.

Reduction: Reduction reactions can target disulfide bonds if present in the peptide.

Substitution: Amino acid residues can be substituted with other functional groups to alter the peptide’s properties.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, performic acid.

Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

Substitution Reagents: Various alkylating agents, acylating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine results in methionine sulfoxide or methionine sulfone.

科学的研究の応用

Pharmacological Applications

1.1 Muscle Growth and Recovery

L-Valine is a branched-chain amino acid (BCAA) known for its ability to promote muscle growth and tissue repair. It acts as a precursor in the biosynthesis of proteins and is critical for nitrogen balance in adults. Studies suggest that the combination of valine with other BCAAs, such as leucine and isoleucine, enhances energy levels, increases endurance, and aids in muscle recovery post-exercise .

1.2 Role in Cancer Therapy

Emerging research indicates that amino acids like valine may influence tumor biology. Dietary manipulation of amino acids has been shown to impact cancer progression. For instance, a study demonstrated that dietary depletion of valine significantly reduced tumor growth in animal models . The mechanism involves valine's role in regulating metabolic pathways associated with tumorigenesis and immunity .

Nutritional Applications

2.1 Dietary Supplements

The compound is commonly found in dietary supplements aimed at athletes and bodybuilders due to its role in enhancing physical performance and recovery. Valine supplementation has been linked to improved exercise capacity and reduced muscle soreness after intense workouts .

2.2 Infant Nutrition

L-Valine is essential for infants as it supports optimal growth and development. Its presence in infant formulas ensures that growing children receive adequate nutrition for muscle development and overall health .

Biochemical Mechanisms

3.1 Metabolism and Signaling

The metabolism of branched-chain amino acids, including valine, is closely linked to the mTOR signaling pathway, which regulates cell growth and metabolism. Valine's interaction with this pathway suggests its potential role in managing metabolic disorders and obesity .

3.2 Neuroprotective Effects

Research indicates that valine may have neuroprotective properties. It has been shown to influence neurotransmitter synthesis and could potentially aid in conditions like neuropathy or neurodegenerative diseases .

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Sugimura et al., 1956 | Investigate effects of leucine deprivation on tumor growth | Leucine deprivation reduced Walker tumor growth by 24% but caused weight loss |

| Xiao et al., 2016 | Assess dietary leucine restriction on cancer | Leucine restriction decreased tumor growth in breast cancer models |

| Liu et al., 2014 | Examine effects of leucine supplementation on cancer | Supplementing leucine increased tumor growth in pancreatic cancer models |

These studies emphasize the complex interplay between amino acid nutrition and cancer biology, highlighting how specific amino acids can either inhibit or promote tumor growth depending on their dietary context.

作用機序

The mechanism of action of L-Valine, L-methionyl-L-arginyl-L-leucyl-L-phenylalanyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biological pathways by binding to these targets, leading to changes in cellular functions.

類似化合物との比較

Table 1: Sequence and Molecular Properties of Selected Peptides

Notes:

- The target peptide’s molecular weight is estimated based on residue masses.

- Key Differences :

- Charge Distribution : The presence of Arg (positively charged) in the target peptide vs. Lys in 193763-76-7 alters solubility and receptor interactions .

- Hydrophobicity : Phe-Val dipeptide lacks charged residues, favoring hydrophobic aggregation, whereas the target peptide balances hydrophobic (Met, Leu, Phe) and hydrophilic (Arg) residues .

Amino Acid Derivatives and Functional Analogs

Table 2: Functional and Solubility Comparisons

Key Findings :

- Solubility : Free L-Valine is water-soluble, whereas its benzyl ester derivative favors organic solvents, critical for peptide synthesis . The target peptide’s solubility is likely pH-dependent due to Arg’s ionizable group .

- Material Properties : Valine-functionalized perylene bisimides (PBIs) form hydrogels with distinct mechanical properties compared to leucine/isoleucine analogs, highlighting the impact of branched residues on self-assembly .

生物活性

L-Valine, L-methionyl-L-arginyl-L-leucyl-L-phenylalanyl is a complex peptide composed of essential amino acids that play crucial roles in various biological processes. This article explores its biological activity, focusing on its physiological functions, mechanisms of action, and potential therapeutic applications.

Overview of the Compound

L-Valine is one of the branched-chain amino acids (BCAAs) essential for human health, while L-methionine, L-arginine, L-leucine, and L-phenylalanine are also critical for protein synthesis and metabolic pathways. The combination of these amino acids in peptide form enhances their bioavailability and biological effects.

Biological Functions

-

Protein Synthesis :

- Essential for muscle growth and repair.

- Supports the synthesis of neurotransmitters and hormones.

-

Metabolic Regulation :

- BCAAs like valine and leucine are involved in energy production during exercise.

- Methionine acts as a precursor for cysteine and taurine, vital for antioxidant defense.

-

Immune Function :

- Arginine is crucial for the production of nitric oxide, which plays a role in immune response.

The biological activity of this peptide can be attributed to several mechanisms:

- Enzymatic Activity : The peptide acts as a substrate for various enzymes, including proteases. For instance, Z-Val-Lys-Met-AMC is used to study protease kinetics through fluorescence-based assays.

- Hormonal Regulation : Amino acids influence insulin secretion and sensitivity, affecting glucose metabolism. Methionine restriction has been shown to modulate energy balance through fibroblast growth factor 21 (FGF-21) signaling .

- Cardiovascular Health : Research indicates that BCAAs can have protective effects on the heart. Studies show that L-valine administration can reduce the duration of arrhythmias in ischemia-reperfusion models .

Case Studies

-

Cardiac Protection :

A study involving the infusion of L-leucine and L-valine demonstrated significant antiarrhythmic properties during induced ischemia in rats. Both amino acids lowered blood pressure and reduced arrhythmia duration significantly (P<0.05) . -

Metabolic Effects :

Methionine restriction studies indicated that reducing methionine intake led to decreased fat mass and body weight while promoting hyperphagia through FGF-21 signaling pathways . -

Antifungal Activity :

Research has identified potential antifungal applications for amino acids, with specific attention to methionine's role in inhibiting fungal enzyme pathways critical for survival .

Comparative Analysis

| Amino Acid | Role | Mechanism |

|---|---|---|

| L-Valine | Energy production | Involved in BCAA metabolism |

| L-Methionine | Antioxidant precursor | Source of cysteine |

| L-Arginine | Nitric oxide synthesis | Immune response modulation |

| L-Leucine | Muscle protein synthesis | Stimulates mTOR pathway |

| L-Phenylalanine | Neurotransmitter precursor | Converts to tyrosine |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。